potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide
CAS No.:
Cat. No.: VC18150614
Molecular Formula: C5H7BF3KO
Molecular Weight: 190.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7BF3KO |
|---|---|
| Molecular Weight | 190.02 g/mol |
| IUPAC Name | potassium;3,4-dihydro-2H-pyran-6-yl(trifluoro)boranuide |
| Standard InChI | InChI=1S/C5H7BF3O.K/c7-6(8,9)5-3-1-2-4-10-5;/h3H,1-2,4H2;/q-1;+1 |
| Standard InChI Key | DFGQBGLCZCOPBK-UHFFFAOYSA-N |
| Canonical SMILES | [B-](C1=CCCCO1)(F)(F)F.[K+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
Potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide, alternatively named potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate, belongs to the class of organoboron trifluoroborates. Its IUPAC name reflects the substitution pattern: a trifluoroborate anion () bound to a potassium cation () and a 3,4-dihydro-2H-pyranyl group. The molecular structure is represented by the SMILES notation B-(F)(F)F.[K+] and the InChIKey OBONOTIHBKFMJB-UHFFFAOYSA-N.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 190.02 g/mol | |
| CAS Registry Number | 110-87-2 (precursor) | |
| Boiling Point (precursor) | 359.7 K (86.55°C) |
The precursor compound, 3,4-dihydro-2H-pyran (CAS 110-87-2), exhibits a boiling point of 359.7 K, a critical parameter for its purification and handling during synthesis .
Synthesis and Purification
Synthetic Pathways
The synthesis of potassium(3,4-dihydro-2H-pyran-6-yl)trifluoroboranuide proceeds via a two-step protocol:
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Formation of the Boron Intermediate: 3,6-Dihydro-2H-pyran reacts with boron trifluoride diethyl etherate () in anhydrous tetrahydrofuran (THF), yielding a boronate ester intermediate.
-
Potassium Salt Formation: Treatment with potassium hydroxide () in methanol induces precipitation of the potassium trifluoroborate salt, which is isolated via filtration and washed with cold diethyl ether.
Table 2: Optimal Reaction Conditions
| Parameter | Condition |
|---|---|
| Solvent | THF/MeOH |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 65–75% |
Purification Techniques
Crude product purification employs recrystallization from ethanol/water mixtures or column chromatography on silica gel with ethyl acetate/hexane eluents. Purity exceeding 95% is routinely achieved, as verified by high-performance liquid chromatography (HPLC).
Reactivity and Mechanistic Insights
Trifluoroborate as a Leaving Group
The group acts as a superior leaving group compared to traditional boronic acids, enabling efficient transmetalation in cross-coupling reactions. Density functional theory (DFT) calculations suggest that the electronegative fluorine atoms stabilize the transition state during ligand exchange with palladium or nickel catalysts .
Palladium-Catalyzed Cross-Coupling
In Suzuki-Miyaura couplings, the compound reacts with aryl halides (e.g., bromobenzene) in the presence of and to form biaryl products. A representative reaction is:
Yields typically range from 70–85%, with turnover numbers (TON) exceeding 10,000 in optimized systems .
Applications in Organic Synthesis
Macrocyclic Compound Synthesis
The compound’s stability and reactivity are exploited in the synthesis of cylindrocyclophane A, a 22-membered macrocycle. Nickel-catalyzed dimerization of the trifluoroborate salt with trimethylanilinium iodides achieves macrocyclization at 80°C in dioxane, demonstrating exceptional functional group tolerance .
Pharmaceutical Intermediate Preparation
As a linchpin in multistep syntheses, the reagent facilitates the construction of alkenyl and aryl motifs found in bioactive molecules. For example, it has been used to install dihydropyran moieties in antiviral agents targeting RNA polymerases.
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